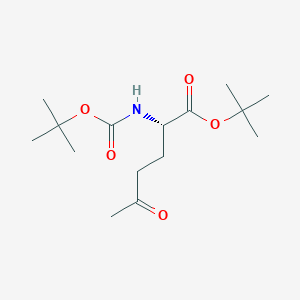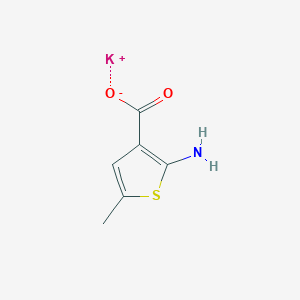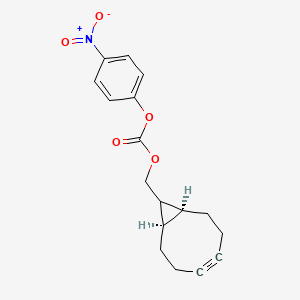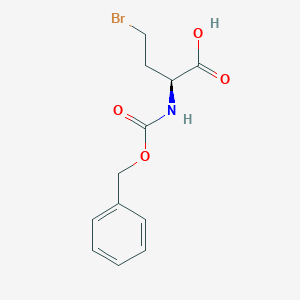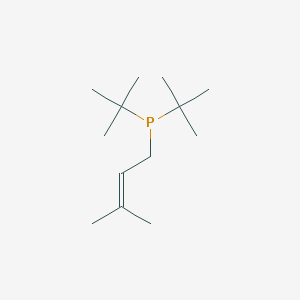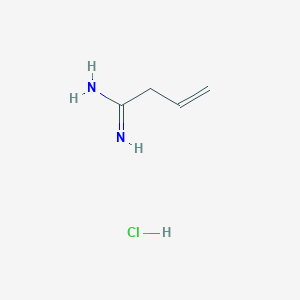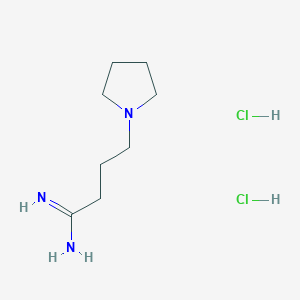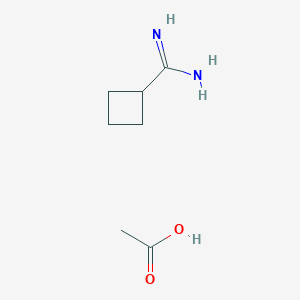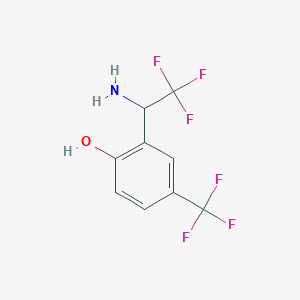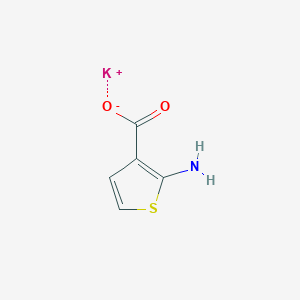
(1-Naphthylmethyl)guanidine 1/2H2SO4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Naphthylmethyl)guanidine 1/2H2SO4, also known as NMG-H2SO4, is an organic compound, which is a combination of guanidine and naphthylmethyl groups. Its molecular formula is C11H14N2O2S. It is an important intermediate in organic synthesis and has many applications in the fields of medicine, agriculture, and biochemistry. NMG-H2SO4 is a versatile compound, which can be used in various reactions, as well as in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (1-Naphthylmethyl)guanidine 1/2H2SO4 is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and preventing them from participating in reactions. Additionally, it is thought to act as a catalyst in certain reactions, promoting the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
(1-Naphthylmethyl)guanidine 1/2H2SO4 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases, and it has been shown to have anti-inflammatory and anti-bacterial activity. Additionally, (1-Naphthylmethyl)guanidine 1/2H2SO4 has been found to have a protective effect against oxidative stress, and it has been shown to have an effect on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Naphthylmethyl)guanidine 1/2H2SO4 has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is easy to handle and store, and its effects can be easily monitored. However, there are some limitations to the use of (1-Naphthylmethyl)guanidine 1/2H2SO4 in laboratory experiments. It is a relatively unstable compound, and it can be toxic if handled improperly. Additionally, its effects can vary depending on the conditions of the experiment.
Direcciones Futuras
The potential applications of (1-Naphthylmethyl)guanidine 1/2H2SO4 are numerous, and there are many potential future directions for research. These include further exploration of its effects on enzymes and proteins, as well as its potential use in drug development. Additionally, further research could be conducted into its effects on gene expression and its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as a chelating agent and its potential use in the synthesis of other compounds.
Métodos De Síntesis
(1-Naphthylmethyl)guanidine 1/2H2SO4 can be synthesized by a variety of methods. The most common method is the reaction of guanidine and naphthylmethyl chloride in the presence of 1/2H2SO4, which produces (1-Naphthylmethyl)guanidine 1/2H2SO4 in aqueous solution. This reaction is typically carried out at room temperature and can be scaled up to large volume production.
Aplicaciones Científicas De Investigación
(1-Naphthylmethyl)guanidine 1/2H2SO4 is widely used in scientific research, particularly in the fields of biochemistry and medicine. It is used in the synthesis of various compounds, such as drugs and antibiotics. It is also used in the preparation of substrates for enzyme assays and in the study of enzyme-catalyzed reactions. Additionally, (1-Naphthylmethyl)guanidine 1/2H2SO4 is used in the study of protein-protein interactions, as well as in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
2-(naphthalen-1-ylmethyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.H2O4S/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10;1-5(2,3)4/h1-7H,8H2,(H4,13,14,15);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBIRBVOFCPQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Naphthylmethyl)guanidine 1/2H2SO4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

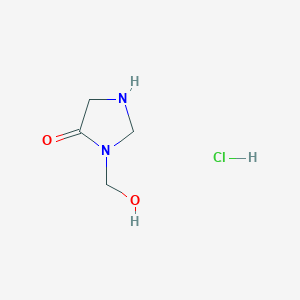
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
